molecular formula C28H38O4 B187593 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione CAS No. 88167-08-2

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione

Cat. No.: B187593
CAS No.: 88167-08-2
M. Wt: 438.6 g/mol
InChI Key: MHCBRILOHYOAEO-UHFFFAOYSA-N
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Description

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione is a chemical compound with the molecular formula C28H38O4 and a molecular weight of 438.607 . It is known for its unique structure, which includes two pentyloxyphenyl groups attached to a hexanedione backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves several steps. One common method includes the reaction of 1,6-hexanedione with 4-pentyloxyphenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate specific signaling pathways and enzyme activities .

Comparison with Similar Compounds

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione can be compared with other similar compounds, such as:

Properties

CAS No.

88167-08-2

Molecular Formula

C28H38O4

Molecular Weight

438.6 g/mol

IUPAC Name

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione

InChI

InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3

InChI Key

MHCBRILOHYOAEO-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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